molecular formula C23H21N3O4 B271022 N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

Cat. No. B271022
M. Wt: 403.4 g/mol
InChI Key: ASWBJAAXKRMCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide, also known as BDP-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BDP-1 has been found to possess a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic effects.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer growth. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has analgesic effects in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is its potent anti-cancer and anti-inflammatory effects. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has also been found to have low toxicity in animal studies, making it a potential candidate for further development as a therapeutic agent. However, the synthesis of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is complex and requires specialized equipment and expertise. Additionally, the mechanism of action of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is not fully understood, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide. One area of research is to further elucidate the mechanism of action of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide. This will allow for the development of more targeted and effective therapeutic agents. Another area of research is to explore the potential use of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to assess the safety and efficacy of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide in human clinical trials.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 5-hydroxy-1,3-benzodioxole with 2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of purification steps to obtain the final product, N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is in the treatment of cancer. Studies have shown that N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has potent anti-cancer effects by inhibiting the growth and proliferation of cancer cells. N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.

properties

Product Name

N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)acetamide

InChI

InChI=1S/C23H21N3O4/c27-21(24-16-10-11-19-20(12-16)30-14-29-19)13-26-23(28)18-9-5-4-8-17(18)22(25-26)15-6-2-1-3-7-15/h1-3,6-7,10-12H,4-5,8-9,13-14H2,(H,24,27)

InChI Key

ASWBJAAXKRMCOY-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

Canonical SMILES

C1CCC2=C(C1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.